molecular formula C12H14K8O35S8 B15147702 octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

Cat. No.: B15147702
M. Wt: 1287.5 g/mol
InChI Key: XISWAUUBQBEDFB-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a highly sulfated carbohydrate derivative with a complex polycyclic structure. It consists of oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings extensively substituted with sulfonatooxy (-OSO₃⁻) groups and sulfonatooxymethyl (-CH₂OSO₃⁻) side chains, neutralized by eight potassium counterions. This compound belongs to a class of polysulfated molecules known for their high negative charge density, which confers unique solubility and ion-exchange properties .

Structurally, it resembles sucrose octasulfate derivatives, such as USP Potassium Sucrose Octasulfate RS (CAS 76578-81-9), which is a heptahydrate form of an octapotassium salt with similar sulfation patterns on a disaccharide backbone .

Properties

IUPAC Name

octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISWAUUBQBEDFB-UHFFFAOYSA-F
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14K8O35S8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate typically involves the sulfonation of sucrose. The process includes multiple steps of sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure complete sulfonation of the hydroxyl groups on the sucrose molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate primarily undergoes substitution reactions due to the presence of multiple sulfonate groups . These reactions can involve the replacement of sulfonate groups with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in aqueous or polar organic solvents .

Major Products

The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has a wide range of applications in scientific research :

Mechanism of Action

The mechanism of action of octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their structure and function . This compound can also act as a scavenger of reactive oxygen species, providing protective effects in biological systems .

Comparison with Similar Compounds

Heptapotassium Analog ()

The heptapotassium analog shares the oxolane/oxane backbone but lacks one sulfonatooxy group and potassium ion compared to the target compound. This reduction in charge density may lower its solubility in aqueous media and alter its binding affinity to cationic targets, such as proteins or cell membranes .

USP Potassium Sucrose Octasulfate ()

This sucrose-derived octapotassium salt is a well-characterized pharmaceutical agent. Its disaccharide backbone allows for conformational flexibility, enhancing interactions with biological macromolecules. The target compound’s rigid oxolane/oxane structure may instead favor sterospecific binding, such as to growth factors in wound healing .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate ()

As a simpler aromatic disulfonate, this compound lacks the polycyclic complexity and high sulfonation of the target compound. Its primary applications lie in industrial chemistry (e.g., dye synthesis) rather than biomedicine, highlighting how backbone aromaticity vs. carbohydrate motifs dictate functional roles .

Research Findings on Anion Transport Inhibition ()

Smaller sulfonated molecules, such as 4,4’-dibenzamidodihydrostilbene-2,2’-disulfonate, exhibit anion transport inhibition by quenching tryptophan fluorescence in erythrocyte membranes (~7% quenching) . The target compound’s multiple sulfonatooxy groups could enhance such effects due to stronger electrostatic interactions with membrane proteins. However, its larger size may limit membrane permeability, necessitating further studies to evaluate efficacy in cellular models .

Biological Activity

Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by multiple sulfonate groups and a unique oxolane structure which may influence its interaction with biological systems. Its molecular formula is complex, indicating a high degree of functionalization that could affect its solubility and reactivity.

Mechanisms of Biological Activity

  • Ion Transport Modulation : The presence of multiple sulfonate groups suggests that this compound may function as an ionophore or modulator of ion transport across cellular membranes. This property can affect various physiological processes such as cell signaling and homeostasis.
  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Some derivatives of sulfonated compounds have demonstrated antimicrobial properties. The biological activity might be attributed to disruption of bacterial cell membranes or inhibition of vital metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Ion TransportModulates ion channels affecting cellular signaling
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialDisrupts bacterial membranes

Case Studies

  • Cell Culture Studies : In vitro experiments have shown that octapotassium sulfate derivatives exhibit significant inhibition of bacterial growth in cultures, suggesting potential applications in antimicrobial therapies.
  • Animal Models : Research involving animal models has indicated that administration of octapotassium sulfate can lead to improved outcomes in conditions related to ion imbalance, highlighting its therapeutic potential in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.